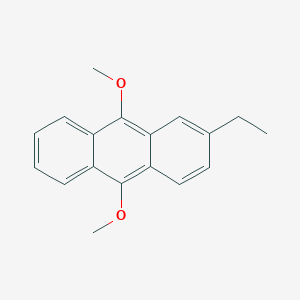

2-Ethyl-9,10-dimethoxyanthracene

説明

Contextualization within Anthracene (B1667546) Derivatives Research

Anthracene and its derivatives are a well-established class of organic compounds extensively studied for their rich photophysical and chemical behavior. mdpi.com Due to its rigid, planar, and electron-rich aromatic system, the anthracene core is a versatile building block in the design of functional organic materials. daneshyari.com Research into anthracene derivatives is often driven by the desire to tune their electronic and optical properties for specific applications. mdpi.com

Key areas of investigation for anthracene derivatives include their use as:

Organic Light-Emitting Diodes (OLEDs): Many anthracene derivatives exhibit strong fluorescence with high quantum yields, making them suitable as blue emitters in OLED devices. daneshyari.comrsc.org

Triplet-Triplet Annihilation Upconversion (TTA-UC): The ability of some anthracene derivatives to undergo efficient intersystem crossing makes them useful as annihilators in TTA-UC systems, which can convert lower-energy light to higher-energy light. rsc.org

Photosensitizers: The anthracene core can act as a photosensitizer, absorbing light and transferring the energy to other molecules, initiating photochemical reactions. mdpi.com A Japanese patent indicates that 2-Ethyl-9,10-dimethoxyanthracene itself is known as a sensitizer (B1316253) for photosensitive compositions and resist compositions. google.com

Molecular Probes and Sensors: The sensitivity of the fluorescence of anthracene derivatives to their local environment allows for their use as probes for various analytes and physical parameters.

This compound fits within this context as a molecule where the substituents are expected to modulate the properties of the parent anthracene core. The electron-donating methoxy (B1213986) groups at the 9 and 10 positions and the alkyl ethyl group at the 2-position are key to its specific characteristics.

Historical Perspectives on the Academic Study of this compound

While extensive literature exists on anthracene derivatives as a broad class, the specific academic focus on this compound is more niche. One of the notable early documentations of this compound is in the patent literature. A Japanese patent, JP2000119208A, describes a method for the production of 9,10-dialkoxyanthracene compounds, explicitly detailing the synthesis of this compound. google.com

The patent outlines a synthesis route starting from 2-ethylanthraquinone, which is reduced and subsequently alkylated to yield the target compound. google.comwikipedia.org The document provides key characterization data, including the melting point and ¹H-NMR spectrum of the synthesized this compound. google.com This indicates that by the year 2000, there was industrial interest in this compound, particularly for its use as a sensitizer in photolithographic processes. google.com

Further academic studies on the detailed photophysical properties and reactivity of this specific molecule are less prevalent in the public domain compared to more common derivatives like 9,10-diphenylanthracene (B110198). However, the existing research on related 9,10-dimethoxyanthracene (B1606964) and 2-substituted anthracene derivatives provides a strong basis for understanding its behavior.

Significance of Dimethoxy and Ethyl Substituents on Anthracene Core Reactivity and Photophysics

The substituents on the anthracene core play a crucial role in determining its electronic structure, and consequently, its reactivity and photophysical properties. mdpi.com In this compound, the effects of the dimethoxy and ethyl groups are significant.

Dimethoxy Substituents at the 9 and 10-Positions:

The methoxy groups (-OCH₃) are strong electron-donating groups due to the resonance effect of the oxygen lone pairs with the aromatic system. Their placement at the 9 and 10-positions, the most reactive sites of the anthracene nucleus, has several profound consequences:

Increased Electron Density: The electron-donating nature of the methoxy groups increases the electron density of the anthracene core, which can influence its interaction with electrophiles and its redox properties.

Altered Photophysical Properties: Substitution at the 9 and 10-positions is known to drastically alter the transition probabilities between electronic states. rsc.org For instance, while unsubstituted anthracene has a fluorescence quantum yield of about 30%, substitution can significantly increase this value. rsc.org The methoxy groups in 9,10-dimethoxyanthracene derivatives have been shown to red-shift the absorbance spectra compared to the unsubstituted anthracene. acs.org

Modified Reactivity: The high electron density at the 9 and 10-positions makes these sites susceptible to oxidation. 9,10-dialkoxy-substituted anthracenes are known to react with singlet oxygen via a [4+2] cycloaddition to form endoperoxides. acs.orgnih.gov However, the presence of bulky substituents at these positions can sterically hinder the [4+4] photocycloaddition (photodimerization) that is common for unsubstituted anthracene. rsc.orgnih.gov

Ethyl Substituent at the 2-Position:

The ethyl group (-CH₂CH₃) at the 2-position is a weak electron-donating group through an inductive effect. Its influence on the electronic properties of the anthracene core is less pronounced than that of the methoxy groups. However, its presence is not negligible:

Fine-Tuning of Electronic Properties: The ethyl group can subtly modify the energy levels of the frontier molecular orbitals (HOMO and LUMO), leading to small shifts in the absorption and emission spectra.

Solubility and Morphology: The non-polar alkyl group can enhance the solubility of the compound in organic solvents, which is a practical advantage for its synthesis, purification, and application in solution-processed devices. It can also influence the solid-state packing of the molecules, which in turn affects the bulk material properties. mdpi.com

In concert, the strong electron-donating methoxy groups at the reactive 9 and 10-positions and the modulating ethyl group at the 2-position create a unique electronic and steric environment on the anthracene core. This specific substitution pattern is what defines the characteristic reactivity and photophysical behavior of this compound in advanced chemical research.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₈O₂ | Current time information in Bangalore, IN.nih.gov |

| Molecular Weight | 266.33 g/mol | sigmaaldrich.com |

| CAS Number | 26708-04-3 | sigmaaldrich.com |

| Melting Point | 117-119 °C | sigmaaldrich.com |

| Appearance | Pale yellow solid | wikipedia.org |

| ¹H-NMR (CDCl₃, δ ppm) | 1.38 (3H, t, J=7.6Hz, CH₃), 2.86 (2H, q, J=7.6Hz, CH₂), 4.11 (6H, s, OCH₃), 7.36-7.40 (1H, m, arom. H), 7.45-7.49 (2H, m, arom. H), 8.05 (1H, m, arom. H), 8.21-8.29 (3H, m, arom. H) | google.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-ethyl-9,10-dimethoxyanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O2/c1-4-12-9-10-15-16(11-12)18(20-3)14-8-6-5-7-13(14)17(15)19-2/h5-11H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SURWYRGVICLUBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C3=CC=CC=C3C(=C2C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352952 | |

| Record name | 2-Ethyl-9,10-dimethoxyanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26708-04-3 | |

| Record name | 2-Ethyl-9,10-dimethoxyanthracene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26708-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-9,10-dimethoxyanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Photochemical Reactivity and Photophysical Processes of 2 Ethyl 9,10 Dimethoxyanthracene

Photoinduced Electron Transfer (PET) Mechanisms

Upon absorption of light, 2-Ethyl-9,10-dimethoxyanthracene is promoted to an electronically excited state, rendering it a potent electron donor. This property drives both intermolecular and intramolecular electron transfer processes.

In its singlet excited state, this compound can act as a photosensitizer, initiating chemical reactions by transferring an electron to a suitable acceptor molecule. This process has been reported in the presence of various electron acceptors. For instance, photoinduced electron transfer occurs from the singlet excited state of this compound to carbon tetrachloride (CCl₄).

Furthermore, it can act as a photosensitizer for the reduction of sulfonium (B1226848) salts. The excited singlet state of this compound has been shown to reduce 4-cyanobenzylmethylphenyl sulfonium tetrafluoroborate (B81430), leading to the formation of phenyl methyl sulfide. This capacity for sensitization is also employed to enhance the polymerization of certain compounds, such as benzothiazolium salts. In these processes, the anthracene (B1667546) derivative absorbs light, transfers an electron to the acceptor, and returns to its ground state, while the resulting radical anion of the acceptor undergoes further chemical transformation.

While direct studies on intramolecular PET for this compound are not widely documented, research on closely related structures provides a clear model for this phenomenon. A key example is seen in p-nitrobenzyl 9,10-dimethoxyanthracene-2-sulfonate (B1230190), where the 9,10-dimethoxyanthracene (B1606964) unit serves as the photo-excitable donor and the p-nitrobenzyl group acts as the electron acceptor within the same molecule.

In this system, excitation of the dimethoxyanthracene moiety leads to an intramolecular electron transfer to the nitrobenzyl group. researchgate.net This transfer results in the formation of a transient state comprising the 9,10-dimethoxyanthracene-2-sulfonate radical cation and the p-nitrobenzyl radical anion, which has been detected using laser spectroscopy. researchgate.net This charge-separated state is unstable and rapidly undergoes a heterolytic cleavage of the oxygen-carbon bond of the sulfonyl ester. researchgate.net The rate of this dissociation is controlled by the efficiency of the initial electron transfer, the ease of the bond scission, and the stability of the resulting radical. researchgate.net

| Compound | Process | Rate Constant (s⁻¹) | Mechanism |

|---|---|---|---|

| p-Nitrobenzyl 9,10-dimethoxyanthracene-2-sulfonate | Dissociation following PET | (1.1 ± 0.5) × 10⁵ | Intramolecular electron transfer from the excited singlet state of the 9,10-dimethoxyanthracene moiety to the p-nitrobenzyl moiety, followed by heterolytic bond cleavage. researchgate.net |

Excited State Dynamics and Decay Pathways

The fate of the excited this compound molecule is determined by a competition between several decay pathways, including fluorescence and intersystem crossing to the triplet manifold.

The photophysical properties of anthracene derivatives are highly sensitive to the nature and position of substituents. Unsubstituted anthracene exhibits a fluorescence quantum yield of approximately 30%, with intersystem crossing to the triplet state being a dominant process with a yield of about 70%. rsc.org

Substitution at the 9 and 10 positions, as in this compound, drastically alters these probabilities. Electron-donating groups like methoxy (B1213986) increase the energy of the highest occupied molecular orbital (HOMO) and can significantly increase the fluorescence quantum yield. For example, 9,10-dimethylanthracene, a structurally similar compound, has a high fluorescence quantum yield of around 70%. rsc.org This indicates that for 9,10-disubstituted anthracenes, radiative decay from the singlet excited state (fluorescence) becomes a more favorable pathway compared to intersystem crossing. Consequently, the triplet quantum yield for these derivatives is expected to be substantially lower than that of unsubstituted anthracene.

| Compound | Fluorescence Quantum Yield (Φf) | Triplet Quantum Yield (ΦT) |

|---|---|---|

| Anthracene (unsubstituted) | ~0.30 rsc.org | ~0.70 rsc.org |

| 9,10-Dimethylanthracene | ~0.70 rsc.org | Not specified, but implied to be lower |

| This compound | Not specified, but expected to be high | Not specified, but expected to be low |

The fluorescence of this compound can be diminished or "quenched" by other molecules. This quenching occurs when an alternative, non-radiative decay pathway for the excited singlet state is introduced by the quencher, which competes with fluorescence emission.

A primary mechanism for this quenching is intermolecular photoinduced electron transfer, as described in section 4.1.1. When a suitable electron acceptor, such as 4-cyanobenzyl chloride, is present, it can accept an electron from the excited anthracene derivative. This PET process provides a rapid, non-radiative route for the excited state to return to the ground state, thus preventing fluorescence. The efficiency of this quenching is typically diffusion-controlled, meaning the rate is limited by how often the excited sensitizer (B1316253) and the quencher molecule collide in solution.

Reactivity with Singlet Oxygen: Endoperoxide Formation and Subsequent Cleavage Reactions

Anthracene and its derivatives are well-known to react with singlet oxygen (¹O₂) in a [4+2] cycloaddition reaction to form endoperoxides. This compound can itself generate singlet oxygen, likely via energy transfer from its excited triplet state to ground-state molecular oxygen (³O₂). However, it is also susceptible to attack by singlet oxygen generated by other sensitizers.

The reaction results in the formation of 2-Ethyl-9,10-dimethoxy-9,10-epidioxyanthracene (the endoperoxide). This transformation disrupts the aromaticity of the central ring, leading to a loss of the characteristic anthracene absorption and fluorescence. Studies on analogous compounds like 9,10-dibutoxyanthracene (B1632443) show that this endoperoxide is readily formed upon irradiation in the presence of air. nih.gov

These anthracene endoperoxides are often thermally and photochemically labile. Their decomposition can proceed through two main competing pathways:

Cycloreversion: The endoperoxide can revert to the parent anthracene derivative and molecular oxygen. This process can release the oxygen in its singlet state (¹O₂), a reaction of significant interest. fu-berlin.de

O–O Bond Cleavage: The weak peroxide bond can break homolytically to form a biradical intermediate. This biradical is highly reactive and can undergo various rearrangement reactions to yield other products, such as diepoxides, which may further convert to quinone-type structures. nih.govfu-berlin.de For anthracene-9,10-endoperoxide, the O-O cleavage pathway is a major channel, leading to multiple rearranged products. fu-berlin.de

The specific pathway and products for the cleavage of the this compound endoperoxide would depend on the reaction conditions, such as temperature and excitation wavelength.

[4+2] Cycloaddition Reactions and Mechanism of Endoperoxide Formation

The anthracene core of this compound is susceptible to photooxidation, a reaction initiated by the absorption of light in the presence of oxygen. This process leads to the formation of an endoperoxide through a [4+2] cycloaddition reaction, also known as a Diels-Alder type reaction. In this reaction, the 9 and 10 positions of the anthracene ring act as a diene, reacting with singlet oxygen (¹O₂), which serves as the dienophile.

The mechanism commences with the photosensitization of ground-state molecular oxygen (triplet state, ³O₂) to the more reactive singlet state (¹O₂). This compound itself can act as a sensitizer, absorbing light and then transferring energy to ³O₂ to generate ¹O₂. Upon its formation, the singlet oxygen attacks the electron-rich central ring of the anthracene derivative.

The reaction proceeds via a concerted mechanism where the ¹O₂ adds across the 9,10-positions of the anthracene moiety, resulting in the formation of a bridged peroxide, specifically this compound-9,10-endoperoxide. This transformation disrupts the aromaticity of the central ring. Studies on similar 9,10-dialkoxyanthracene derivatives have demonstrated that these molecules readily react with singlet oxygen to form the corresponding endoperoxides. nih.govnih.gov The formation of endoperoxides from 9,10-disubstituted anthracenes is a well-established photochemical process. nih.govplos.org

The general reaction can be depicted as follows:

This compound + ¹O₂ → this compound-9,10-endoperoxide

This cycloaddition is a key step in the photodegradation pathway of this compound and related compounds.

Acid-Labile Ether Bond Cleavage and Quinone Formation

The endoperoxide formed in the initial photochemical step is often an unstable intermediate. In the presence of acid, the ether bonds at the 9 and 10 positions become labile and can undergo cleavage. This process ultimately leads to the formation of a quinone. Research on ethynylated 9,10-dimethoxyanthracene derivatives has shown that their endoperoxides cleave to form quinones when exposed to a protic acid. nih.gov

The proposed mechanism involves the protonation of the endoperoxide, followed by a rearrangement and elimination of the alkoxy groups (in this case, methoxy groups) and the ethyl group at the 2-position. This cascade of reactions results in the formation of 2-ethyl-9,10-anthraquinone. A similar decomposition pathway has been observed for the endoperoxide of 9,10-dibutoxyanthracene, which upon irradiation and in the presence of acid, leads to the corresponding quinone. plos.org

This compound-9,10-endoperoxide + H⁺ → 2-Ethyl-9,10-anthraquinone + other byproducts

This acid-catalyzed cleavage represents a significant degradation pathway for this compound following its initial photooxidation.

Dimerization Processes and Radical Cation Formation

Beyond its reactions with molecular oxygen, this compound exhibits fascinating behavior involving the formation of radical cations and subsequent dimerization, particularly in the solution phase.

Formation of Non-Covalent Dimer Radical Cations in Solution Phase

In solution, the one-electron oxidation of this compound (DMA) generates its corresponding radical cation (DMA•⁺). nih.govkaist.ac.krkaist.ac.kr While these radical cations can exist as monomers, at higher concentrations they tend to associate with neutral DMA molecules to form non-covalent dimer radical cations, denoted as (DMA)₂•⁺. nih.govkaist.ac.krkaist.ac.kr

The formation of these dimeric species has been investigated using techniques such as pulse radiolysis coupled with transient absorption and time-resolved resonance Raman (TR³) spectroscopy. nih.govkaist.ac.krkaist.ac.kr The appearance of new absorption bands in the visible and near-infrared regions in concentrated solutions of DMA provides strong evidence for the formation of (DMA)₂•⁺ through the association of DMA and DMA•⁺. nih.govkaist.ac.kr

The association process can be represented by the following equilibrium:

DMA•⁺ + DMA ⇌ (DMA)₂•⁺

This dimerization is a dynamic process, and the equilibrium can be influenced by factors such as concentration and solvent.

Charge Localization and Delocalization Phenomena in Dimeric Species

A key question regarding the structure of the dimer radical cation (DMA)₂•⁺ is the distribution of the positive charge and the unpaired electron. The charge can either be delocalized over both anthracene units or localized on a single monomer unit within the dimer. nih.govkaist.ac.krkaist.ac.kr

Studies on this compound have revealed the formation of a charge-localized dimer radical cation. nih.govkaist.ac.krkaist.ac.kr Time-resolved resonance Raman (TR³) spectra of the dimeric species show that the major vibrational bands are very similar to those of the neutral DMA molecule, with only minor transient bands appearing. nih.govkaist.ac.kr This spectral similarity suggests that the positive charge in the non-covalent (DMA)₂•⁺ is not shared between the two monomer units but is instead localized on one of them. nih.govkaist.ac.kr

Computational studies using Density Functional Theory (DFT) have explored the possible geometries and electronic structures of the (DMA)₂•⁺ dimer. nih.govkaist.ac.kr These calculations indicate that while a charge-delocalized, asymmetric π-stacked face-to-face conformation is the most stable energetically, the experimental TR³ spectra are in better agreement with a charge-localized, edge-to-face T-shaped structure. nih.gov The formation of this charge-localized T-shaped dimer is thought to be kinetically favored due to permanent charge-induced Coulombic interactions and a dynamic equilibrium between the different possible structures. nih.govkaist.ac.kr

This phenomenon of charge localization in a non-covalent dimer radical cation is a significant finding in the study of the fundamental behavior of aromatic radical ions in solution. nih.govkaist.ac.kr

Electrochemical Behavior and Redox Chemistry of 2 Ethyl 9,10 Dimethoxyanthracene

Oxidation and Reduction Potentials and Their Dependence on π-Conjugation

The redox potentials of 2-Ethyl-9,10-dimethoxyanthracene are intrinsically linked to the electronic structure of its anthracene (B1667546) core. The introduction of electron-donating groups, such as the two methoxy (B1213986) groups at the 9 and 10 positions and the ethyl group at the 2 position, influences the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Studies on various 9,10-disubstituted anthracene derivatives have shown that functionalization at these positions can modulate the electrochemical properties. While extensive π-conjugation in substituents generally leads to a smaller HOMO-LUMO gap, the primary influence on the oxidation potential of 9,10-dialkoxy anthracenes comes from the electron-donating nature of the alkoxy groups. These groups increase the electron density of the anthracene ring system, making it easier to remove an electron. Consequently, this compound exhibits a relatively low oxidation potential, indicative of its susceptibility to oxidation.

The half-wave oxidation potentials (E₁⸝₂) for a series of 9,10-disubstituted anthracene derivatives have been observed to be quasi-reversible. mdpi.com For these compounds, the HOMO energy levels were estimated to be in the range of -5.59 eV to -5.73 eV, which is more negative than many other reported anthracene derivatives. mdpi.com This suggests a higher propensity for oxidation.

Table 1: Electrochemical and Optical Characterization of selected 9,10-Disubstituted Anthracene Derivatives mdpi.com

| Compound | Half-Wave Oxidation Potential (E₁⸝₂) (V) | HOMO Energy Level (eV) |

| 1a | 0.86 | -5.66 |

| 1b | 0.98 | -5.73 |

| 1c | 0.85 | -5.65 |

| 2a | 0.80 | -5.62 |

| 2b | 0.81 | -5.63 |

| 2c | 0.83 | -5.64 |

| 2d | 0.77 | -5.59 |

Note: The specific compounds designated as 1a-c and 2a-d in the source are different 9,10-disubstituted anthracene derivatives and are presented here to illustrate the range of oxidation potentials and HOMO levels in this class of compounds.

Radical Cation Stability and Reactivity Pathways

The formation and subsequent reactivity of the radical cation of this compound are crucial aspects of its chemistry, particularly in photo-oxidation and electron transfer processes.

Kinetic Stability of Charged Species

Upon one-electron oxidation, this compound forms a radical cation (DMA•+). The stability of this charged species is a key determinant of its subsequent chemical behavior. Research has shown that in solution, the radical cation of this compound can associate with a neutral molecule of the same compound to form a dimer radical cation, (DMA)₂•+. nih.gov

Interestingly, spectroscopic studies combined with pulse radiolysis have revealed the formation of a charge-localized dimer radical cation. nih.gov In this species, the positive charge is not delocalized over both anthracene units but remains on a single monomer within the dimer. nih.gov This charge-localized, edge-to-face T-shaped dimer is thought to be a significant intermediate, formed efficiently due to Coulombic interactions. nih.gov The formation of such non-covalent dimers can influence the kinetic stability and reaction pathways of the radical cation.

O-Dealkylation Mechanisms of Radical Cations

A significant reaction pathway for the radical cations of 9,10-dialkoxyanthracenes is O-dealkylation. This process involves the cleavage of the ether bond and the loss of an alkyl group. While specific studies on the O-dealkylation of this compound radical cations are limited, the general mechanisms for such reactions have been established, often in the context of enzymatic oxidation by cytochrome P450. washington.eduwashington.edu

The prevailing mechanism for O-dealkylation is a two-step process initiated by hydrogen atom transfer (HAT). washington.eduwashington.edu In this mechanism, a hydrogen atom is abstracted from the carbon adjacent to the ether oxygen, generating a carbon-centered radical. This is followed by a "rebound" step where a hydroxyl group combines with the radical to form a hemiacetal. This intermediate is unstable and subsequently decomposes to yield an alcohol and a carbonyl compound. washington.eduwashington.edu

Another potential, though less common for O-dealkylation, is a single electron transfer (SET) mechanism. This pathway is more frequently implicated in N-dealkylation reactions. washington.edu

Cyclic Voltammetry (CV) Investigations for Redox Characterization

Cyclic voltammetry is a powerful electrochemical technique used to probe the redox behavior of chemical species. For 9,10-disubstituted anthracenes, CV provides valuable information about their oxidation and reduction potentials, the stability of the resulting radical ions, and the reversibility of the electron transfer processes.

CV studies on various 9,10-anthracene derivatives have demonstrated a quasi-reversible oxidation process. mdpi.com The shape of the cyclic voltammogram, including the peak separation between the anodic and cathodic waves, can indicate the stability of the generated radical cation. A smaller peak separation suggests a more stable and reversible redox couple.

In the case of 9,10-diphenylanthracene (B110198), cyclic voltammetry at a platinum electrode showed a peak current ratio (ipc/ipa) of about 1 for the first reduction wave, which is indicative of the formation of a stable radical species during the timescale of the experiment. The electrochemical reduction of this and other aromatic hydrocarbons has been shown to be a one-electron process, leading to the formation of a radical anion.

The investigation of this compound and its derivatives through cyclic voltammetry allows for the determination of key electrochemical parameters that are essential for understanding their electronic properties and reactivity in various applications.

Theoretical and Computational Chemistry Studies on 2 Ethyl 9,10 Dimethoxyanthracene

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and energy. These calculations are fundamental to understanding the molecule's stability, reactivity, and spectroscopic properties.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic behavior. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical reactivity and the energy required for electronic excitation.

Electronic transitions, which occur when an electron is promoted from an occupied to an unoccupied orbital, can be predicted using Time-Dependent DFT (TD-DFT). For 2-Ethyl-9,10-dimethoxyanthracene, the primary electronic transition would likely be a π-π* transition, characteristic of polycyclic aromatic hydrocarbons. The energy of this transition is directly related to the HOMO-LUMO gap.

Table 1: Predicted Effects of Substituents on the Electronic Properties of Anthracene (B1667546)

| Substituent | Position | Expected Effect on HOMO Energy | Expected Effect on LUMO Energy | Expected Effect on HOMO-LUMO Gap |

| 9,10-dimethoxy | 9, 10 | Significant Increase | Minor Change | Decrease |

| 2-ethyl | 2 | Slight Increase | Minor Change | Slight Decrease |

This table is based on general principles of substituent effects on aromatic systems and is intended to be illustrative in the absence of specific computational data for this compound.

DFT calculations are also employed to determine the most stable three-dimensional structure of a molecule, a process known as geometry optimization. For this compound, the anthracene core is expected to be largely planar. However, the ethyl and methoxy (B1213986) substituents introduce degrees of freedom.

The conformational analysis would focus on the orientation of the ethyl group and the methyl groups of the dimethoxy substituents relative to the anthracene ring. The ethyl group can rotate around the C-C bond connecting it to the ring. Similarly, the methyl groups can rotate around the C-O bonds. Computational studies on similar substituted aromatic compounds often reveal multiple local energy minima corresponding to different conformers. The global minimum energy structure would represent the most populated conformation at thermal equilibrium. The rotational barriers for these groups could also be calculated, providing insight into the molecule's flexibility.

Molecular Dynamics Simulations for Intermolecular Interactions in Solution

While DFT is excellent for studying individual molecules, Molecular Dynamics (MD) simulations are better suited for understanding the behavior of molecules in a condensed phase, such as in a solvent. MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of intermolecular interactions.

For this compound, MD simulations could be used to study its solvation in various solvents. The simulations would reveal how solvent molecules arrange themselves around the solute molecule and the nature of the intermolecular forces at play (e.g., van der Waals forces, and in polar solvents, dipole-dipole interactions). Given the nonpolar nature of the anthracene core and the polar character of the methoxy groups, its solubility and interaction profile would be solvent-dependent. Studies on other polycyclic aromatic hydrocarbons have successfully used MD to understand their aggregation and interaction with other molecules. researchgate.netnih.gov

Mechanistic Pathways Elucidation through Computational Modeling

Computational modeling can be instrumental in mapping out the step-by-step mechanisms of chemical reactions. For this compound, this could involve studying its potential reactivity in various chemical transformations.

For example, the electron-rich nature of the 9,10-dimethoxyanthracene (B1606964) system makes it susceptible to oxidation and cycloaddition reactions. mdpi.com Computational modeling could be used to investigate the reaction mechanism of its oxidation or its participation in Diels-Alder reactions. By calculating the energies of reactants, transition states, and products, a detailed energy profile of the reaction pathway can be constructed. This would allow for the determination of activation barriers and reaction thermodynamics, providing insights into the feasibility and selectivity of different reaction channels. Research on related 9,10-dimethoxyanthracene derivatives has utilized computational methods to understand their reactions with singlet oxygen, for instance. acs.org

Research Applications in Functional Materials and Polymer Science Utilizing 2 Ethyl 9,10 Dimethoxyanthracene

Organic Electronic and Optoelectronic Research Components

The electron-rich nature of the 9,10-dialkoxyanthracene core makes it a compelling candidate for use in organic electronic and optoelectronic devices. The introduction of an ethyl group at the 2-position can further modify its solid-state packing and solubility, properties crucial for device fabrication.

While specific research focusing exclusively on 2-Ethyl-9,10-dimethoxyanthracene in OLEDs and OFETs is not extensively documented in publicly available literature, the broader class of 9,10-disubstituted anthracene (B1667546) derivatives has been a subject of intense investigation. These studies provide a strong basis for understanding the potential of this compound in these applications.

Research has shown that functionalizing the 9 and 10 positions of anthracene is a key strategy for tuning the electronic and morphological properties of the resulting materials. nih.govmdpi.com For instance, the introduction of different phenyl derivatives at these positions has been found to have a negligible effect on the optical properties but a significant impact on thermal stability and electrochemical behavior. nih.govmdpi.comresearchgate.net In a study on novel 9,10-anthracene-based molecules, functionalization with various phenyl groups resulted in minor changes in the electrochemical behavior (±0.10 eV) but greatly affected the thermal stability, with decomposition temperatures exceeding 258 °C. nih.govmdpi.com

Furthermore, the strategic incorporation of heteroatoms, such as nitrogen, into the anthracene skeleton has been explored to fine-tune the performance of OLED emitters. A comparative study of 9,10-diphenylanthracene (B110198) and its 2-aza-analogue revealed that the nitrogen substitution led to an unexpected red shift in the electroluminescence, likely due to the formation of an exciplex with the hole-transport layer. rsc.org

These findings suggest that the 2-ethyl and 9,10-dimethoxy substituents on the anthracene core of this compound would likely influence its performance in OLEDs and OFETs by affecting its frontier molecular orbital energy levels, charge transport characteristics, and solid-state packing. The electron-donating methoxy (B1213986) groups are expected to lower the ionization potential, potentially facilitating hole injection and transport, which is a desirable characteristic for the active layer in OLEDs and the semiconductor layer in p-type OFETs. The ethyl group, on the other hand, could enhance solubility and influence the thin-film morphology, which are critical factors for device performance and fabrication.

Table 1: Properties of Selected 9,10-Disubstituted Anthracene Derivatives for Organic Electronics

| Compound | Substitution at 9,10-positions | Key Findings in OLED/OFET Research |

| 9,10-Diphenylanthracene | Phenyl groups | Well-known fluorophore; used as a reference in studies of aza-analogs for OLEDs. rsc.org |

| 2-Aza-9,10-diphenylanthracene | Phenyl groups (with N in the core) | Showed a red shift in electroluminescence in OLEDs compared to the parent compound. rsc.org |

| Various 9,10-phenyl-substituted anthracenes | Different phenyl derivatives | Negligible variation in optical properties, but significant impact on thermal stability and minor changes in electrochemical behavior in preliminary OTFTs. nih.govmdpi.com |

The investigation of this compound in the context of photochromic and thermochromic materials is an emerging area. While direct studies on this specific compound are limited, the photoreactivity of related 9,10-dialkoxyanthracenes provides valuable insights.

Photochromism in anthracene derivatives often involves photodimerization, where two anthracene molecules undergo a [4π+4π] cycloaddition upon exposure to UV light to form a colorless dimer. This process can be reversed by heating or irradiation with shorter wavelength UV light, leading to the regeneration of the original anthracene monomers and the return of color.

A study on the photodegradation of 9,10-dibutoxyanthracene (B1632443) in the presence of air revealed that it proceeds through the formation of an endoperoxide. plos.org This reaction with oxygen, sensitized by the anthracene derivative itself, leads to a loss of the characteristic UV absorption and fluorescence of the anthracene core. While this study focused on degradation, the formation of the endoperoxide is a photo-induced chemical transformation that alters the optical properties of the material, a key feature of photochromic systems. The decomposition of the endoperoxide can also lead to secondary products with different absorption characteristics. plos.org

The presence of electron-donating methoxy groups at the 9 and 10 positions in this compound is expected to enhance the electron density of the anthracene ring system, which could influence its photoreactivity and potential for photochromic behavior.

There is currently a lack of specific research on the thermochromic properties of this compound. Thermochromism involves a reversible change in color with temperature, which in organic molecules can be due to a variety of phenomena, including changes in aggregation, molecular conformation, or equilibrium between different chemical species.

Supramolecular Chemistry and Self-Assembly Research for Advanced Materials

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is a powerful tool for the bottom-up fabrication of advanced materials. The planar and aromatic nature of the anthracene core makes it an excellent building block for designing self-assembling systems.

While specific studies on the self-assembly of this compound are not widely reported, research on other anthracene derivatives demonstrates the potential of this class of compounds in supramolecular chemistry. For example, a racemic mixture of N,N',N''-tris(3,7-dimethyloctyl)benzene-1,3,5-tricarboxamide has been shown to form rather flexible supramolecular polymers in n-decane through threefold intermolecular hydrogen bonding. nih.gov

In the context of polymer science, this compound has been identified as a useful component in photoinitiator systems for curing cationically polymerizable resins. A Japanese patent discloses its use as a sensitizer (B1316253) in photosensitive compositions and resist compositions. google.com In these systems, the anthracene derivative absorbs light and transfers energy to a photoinitiator, which then generates the reactive species that initiate polymerization. The efficiency of this process is dependent on the photophysical properties of the sensitizer.

The ability of this compound to act as a photosensitizer highlights its potential for incorporation into more complex supramolecular assemblies and polymers where photo-responsiveness is a desired function. The ethyl and dimethoxy substituents can be tailored to control the solubility and compatibility of the anthracene unit within a larger polymer or self-assembled structure.

Advanced Mechanistic Investigations of Reactions Involving 2 Ethyl 9,10 Dimethoxyanthracene

Kinetics of Photoreactions and Electron Transfer Processes

The kinetics of photoreactions involving 2-Ethyl-9,10-dimethoxyanthracene are primarily governed by the behavior of its singlet excited state. EDA is known to act as a photosensitizer, initiating chemical reactions upon absorption of light. A key process is photoinduced electron transfer (PET) from its singlet excited state to various electron acceptors. sigmaaldrich.com

EDA has also been utilized as a sensitizer (B1316253) in photoinduced reactions with other electron acceptors, such as 4-cyanobenzyl chloride, where its fluorescence is quenched, indicating an interaction that leads to subsequent chemical transformations. sigmaaldrich.com Furthermore, its role as a photosensitizer has been demonstrated in the reduction of 4-cyanobenzylmethylphenyl sulfonium (B1226848) tetrafluoroborate (B81430), which results in the formation of phenyl methyl sulfide. sigmaaldrich.com This reaction is initiated by the transfer of an electron from the excited singlet state of EDA to the sulfonium salt.

While detailed kinetic data for these specific reactions of EDA are not extensively published, the general principles of electron transfer from excited anthracene (B1667546) derivatives suggest that the rates are highly dependent on the free energy change of the electron transfer process (ΔG_et), the reorganization energy, and the electronic coupling between the donor and acceptor. For many anthracene derivatives, these electron transfer processes are extremely rapid, often occurring on the picosecond to nanosecond timescale.

Table 1: Overview of Photoreactions and Electron Transfer Processes of this compound

| Reaction Type | Electron Acceptor | Product(s) | Kinetic Aspect |

|---|---|---|---|

| Photoinduced Electron Transfer | Carbon Tetrachloride (CCl₄) | Not specified | Quenching of singlet excited state |

| Fluorescence Quenching | 4-cyanobenzyl chloride | Not specified | Interaction leading to chemical transformation |

Intermediates Identification and Characterization in Reaction Pathways

The identification of transient intermediates is crucial for elucidating the detailed mechanisms of the photoreactions of this compound. Based on studies of closely related 9,10-dialkoxyanthracenes, two primary types of intermediates are expected to play a significant role: radical cations and endoperoxides.

The formation of the EDA radical cation (EDA•+) is the immediate consequence of the photoinduced electron transfer from the excited state of EDA to an electron acceptor. While direct spectroscopic observation of the EDA radical cation is not detailed in the available literature, its existence is inferred from the products of photosensitized reactions. sigmaaldrich.com The stability and subsequent reactivity of this radical cation are influenced by the electron-donating dimethoxy substituents, which can delocalize the positive charge.

In the presence of molecular oxygen, a common reaction pathway for 9,10-disubstituted anthracenes is the formation of an endoperoxide through a [4+2] cycloaddition of singlet oxygen with the anthracene core. Studies on anthracene-9,10-endoperoxide have shown that these intermediates can be formed photochemically and may subsequently undergo thermal or photochemical reactions to yield a variety of products. researchgate.net For instance, the photodecomposition of anthracene endoperoxides can lead to the parent anthracene and molecular oxygen, or rearrange to form other oxygenated species. researchgate.net Research on 9,10-dimethoxyanthracene-endoperoxide has indicated that it can decompose to form secondary products, suggesting a similar reactivity pattern for the ethyl-substituted analogue.

The characterization of these transient species often requires time-resolved spectroscopic techniques such as transient absorption spectroscopy, which can detect short-lived species like excited states and radical ions. While specific transient absorption data for EDA is not available, studies on other anthracene derivatives have successfully identified their radical cations and triplet states using these methods.

Solvent Effects on Reactivity and Photophysical Behavior

The surrounding solvent medium can exert a profound influence on both the photophysical properties and the reactivity of this compound. Solvent polarity, viscosity, and hydrogen-bonding capability can alter the energies of the ground and excited states, as well as the stability of charged intermediates, thereby affecting reaction rates and pathways.

For photoinduced electron transfer reactions, the polarity of the solvent is a critical factor. In polar solvents, the formation of solvent-separated radical ion pairs is often favored, as the polar environment can stabilize the charged species. This stabilization can lower the activation energy for electron transfer and increase the lifetime of the resulting radical ions, potentially leading to different reaction products compared to nonpolar solvents where the radical ions may exist as a more tightly bound ion pair. While specific studies on the solvent effects on EDA's photoreactions are not available, research on other anthracene derivatives has shown that the efficiency of charge separation and the subsequent fate of the radical ions are highly solvent-dependent.

The photophysical properties of EDA, such as its fluorescence spectrum and quantum yield, are also expected to be influenced by the solvent environment. In polar solvents, a red shift (bathochromic shift) in the fluorescence emission is often observed due to the stabilization of the more polar excited state relative to the ground state. The fluorescence quantum yield may also vary with solvent polarity, as different solvent environments can affect the rates of non-radiative decay pathways that compete with fluorescence.

Role of Steric and Electronic Effects of Substituents on Reaction Outcomes

The substituents on the anthracene core of this compound—two methoxy (B1213986) groups at the 9 and 10 positions and an ethyl group at the 2 position—play a crucial role in determining its reactivity through a combination of steric and electronic effects.

Electronic Effects: The two methoxy groups are strong electron-donating groups. Their presence significantly increases the electron density of the anthracene π-system, which in turn lowers the ionization potential and oxidation potential of the molecule. This makes EDA a more potent electron donor in its excited state compared to unsubstituted anthracene, facilitating photoinduced electron transfer to a wider range of acceptors. The electron-rich nature of the aromatic ring also influences its susceptibility to electrophilic attack and its reactivity in cycloaddition reactions. The ethyl group at the 2-position is a weakly electron-donating group and is expected to have a more modest electronic influence compared to the methoxy groups.

Steric Effects: The methoxy groups at the 9 and 10 positions introduce steric bulk around the most reactive sites of the anthracene nucleus. This steric hindrance can influence the approach of reactants in bimolecular reactions. For example, in photodimerization reactions, which are common for many anthracene derivatives, the bulky substituents at the 9 and 10 positions can sterically hinder the [4+4] cycloaddition, potentially reducing the quantum yield of this process or favoring other reaction pathways. The ethyl group at the 2-position is located on the peripheral ring and is less likely to sterically impede reactions at the central 9 and 10 positions. However, it can influence the packing of molecules in the solid state or in aggregates, which in turn can affect solid-state reactivity.

The interplay of these steric and electronic effects ultimately dictates the preferred reaction pathways and the stability of intermediates and products in the photoreactions of this compound.

Conclusion and Future Research Trajectories for 2 Ethyl 9,10 Dimethoxyanthracene

Synthesis of Key Research Findings and Emerging Paradigms

2-Ethyl-9,10-dimethoxyanthracene is a substituted anthracene (B1667546) derivative that has been noted for its role as a photosensitizer. Its primary application lies in initiating photopolymerization and other photochemical reactions through photoinduced electron transfer. Research has highlighted its capacity to accelerate the polymerization of various monomers, including benzothiazolium salts, and to act as a photosensitizer for diaryliodonium and triarylsulfonium salts. sigmaaldrich.com

A significant area of study for this compound involves its behavior in photoinduced electron transfer (PET) reactions. For instance, the photoinduced fluorescence quenching of this compound in the presence of 4-cyanobenzyl chloride has been investigated. sigmaaldrich.com Furthermore, photoinduced electron transfer from the singlet excited state of this compound to carbon tetrachloride (CCl₄) has been reported. sigmaaldrich.comepa.gov In a similar vein, the photosensitized reduction of 4-cyanobenzylmethylphenyl sulfonium (B1226848) tetrafluoroborate (B81430) by the excited singlet state of this compound leads to the formation of phenyl methyl sulfide. sigmaaldrich.comepa.gov These findings underscore the compound's utility as a tool for initiating specific chemical transformations with light.

The core of this compound's function is its anthracene moiety, which can be tailored for various applications. The substituents at the 9 and 10 positions of the anthracene ring play a crucial role in determining the photophysical properties of these derivatives. For instance, the introduction of electron-donating or electron-withdrawing groups can alter the fluorescence quantum yield. chalmers.sersc.org While specific studies on the ethyl and dimethoxy groups of the target compound are not extensively detailed in available literature, the general principles of anthracene chemistry suggest that these substitutions are key to its electronic and photophysical behavior.

| Property | Value/Description |

| CAS Number | 26708-04-3 |

| Molecular Formula | C₁₈H₁₈O₂ |

| Molecular Weight | 266.33 g/mol |

| Melting Point | 117-119 °C |

| Primary Application | Photosensitizer in photopolymerization and PET reactions |

Unexplored Research Avenues and Methodological Challenges

While the role of this compound as a photosensitizer is established, several research avenues remain largely unexplored. A significant gap in the current body of knowledge is a detailed investigation into its photophysical properties. A comprehensive study of its absorption and emission spectra, fluorescence quantum yield, and excited-state lifetime in various solvents would provide a more fundamental understanding of its behavior and inform its application in different chemical environments.

Methodological challenges may arise in the synthesis and purification of this compound and its derivatives, particularly in achieving high purity required for detailed photophysical studies and applications in electronic devices. The synthesis of specifically substituted anthracenes can be complex, often requiring multi-step procedures. mdpi.comresearchgate.net

Furthermore, the practical application of this compound as a photosensitizer could be expanded. For example, its efficiency in different types of polymerization reactions, such as cationic and radical polymerizations, could be systematically evaluated and compared to other known photosensitizers. sigmaaldrich.com The potential antihistaminic activity that has been reported for this compound presents another intriguing but underexplored area of research that warrants further investigation. sigmaaldrich.comscientificlabs.co.uk

Potential Directions for Advanced Functional Materials Design through Molecular Engineering

The molecular structure of this compound offers a versatile platform for the design of advanced functional materials. By modifying the substituents on the anthracene core, it is possible to fine-tune the material's electronic and optical properties for specific applications. Anthracene derivatives are known to be suitable for constructing efficient blue-emitting materials for organic light-emitting diodes (OLEDs). rsc.org Molecular engineering of the 2-ethyl and 9,10-dimethoxy groups could potentially lead to the development of novel emitters with high quantum efficiencies.

The introduction of different functional groups at the 2-position, while retaining the 9,10-dimethoxy substitution, could lead to a new class of materials with tailored properties. For example, attaching electron-donating or electron-accepting moieties could modulate the HOMO and LUMO energy levels, thereby influencing the charge injection and transport properties in organic electronic devices. mdpi.com The synthesis of polymers incorporating the this compound unit is another promising direction for creating processable materials for applications in organic electronics. researchgate.net

Q & A

Basic: What are the standard synthetic routes for 2-Ethyl-9,10-dimethoxyanthracene, and how is purity assessed?

Answer:

The synthesis typically involves Friedel-Crafts alkylation or methoxylation of anthracene derivatives. For example, 2-ethyl substitution can be achieved via palladium-catalyzed coupling, followed by methoxylation using dimethyl sulfate under controlled pH . Purity assessment employs HPLC (High-Performance Liquid Chromatography) with UV detection at λ = 254 nm, complemented by H NMR to confirm the absence of unreacted precursors or byproducts. Mass spectrometry (MS) further validates molecular weight (e.g., m/z 268.22 for C₁₈H₁₆O₂) .

Basic: How is the molecular structure of this compound characterized using spectroscopic methods?

Answer:

- H NMR : Aromatic protons appear as doublets (δ 7.8–8.2 ppm), with ethyl groups showing triplet (δ 1.3 ppm) and quartet (δ 2.7 ppm) signals. Methoxy protons resonate as singlets at δ 3.9 ppm .

- IR Spectroscopy : Stretching vibrations for C-O (methoxy) at 1250–1050 cm⁻¹ and aromatic C-H at 3050 cm⁻¹ .

- MS : Molecular ion peak at m/z 268.22 (C₁₈H₁₆O₂) with fragmentation patterns confirming substituent positions .

Advanced: What strategies enhance the catalytic efficiency of Pd-based catalysts using this compound in hydrogenation reactions?

Answer:

- Support Optimization : Use of γ-Al₂O₃ nanorods increases surface area, improving Pd nanoparticle dispersion and reducing agglomeration .

- Functional Group Synergy : The methoxy groups stabilize intermediates via hydrogen bonding, while the ethyl group modulates electron density at the Pd active site, enhancing H₂ activation .

- Operando Spectroscopy : In-situ DRIFTS (Diffuse Reflectance Infrared Fourier Transform Spectroscopy) monitors adsorption/desorption dynamics to optimize reaction conditions .

Advanced: How does this compound affect charge transfer in laser-based ion mobility spectrometry (LIMS), and how are matrix effects mitigated?

Answer:

- Ionization Mechanism : At 355 nm laser excitation, the compound undergoes resonance-enhanced multiphoton ionization (REMPI), generating stable radical cations. Methoxy groups enhance ionization efficiency by lowering ionization potential .

- Matrix Mitigation : In diesel matrices, competitive ionization is minimized by tuning laser energy (2–3 mJ) and using hexane as a co-solvent to reduce background signal . Calibration curves in complex matrices require internal standards (e.g., deuterated analogs) to correct for ion suppression .

Basic: What solubility and stability considerations are critical for handling this compound?

Answer:

- Solubility : Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately in hexane. Insoluble in water, requiring sonication for aqueous dispersions .

- Stability : Degrades under UV light (λ < 400 nm); storage in amber vials at –20°C under argon is recommended. Thermal stability up to 210°C (TGA data) allows use in high-temperature catalysis .

Advanced: How do ethyl and methoxy substituents influence binding selectivity in anthracene-based sensors?

Answer:

- Selectivity : Methoxy groups act as hydrogen-bond acceptors, enhancing affinity for nitroaromatic pollutants (e.g., TNT) via π-π stacking and electrostatic interactions. Ethyl groups introduce steric hindrance, reducing non-specific binding .

- Signal Transduction : Fluorescence quenching efficiency (Stern-Volmer constant ) increases by 40% compared to unsubstituted anthracene due to electron-donating methoxy groups altering excited-state dynamics .

Basic: What analytical challenges arise when quantifying this compound in complex mixtures?

Answer:

- Co-elution Issues : In fuel analysis, co-elution with polyaromatic hydrocarbons (PAHs) necessitates GC-MS with a DB-5ms column (30 m × 0.25 mm ID) for baseline separation .

- Detection Limits : Limits of detection (LOD) improve to 0.1 ppm using HPLC-fluorescence (λₑₓ = 365 nm, λₑₘ = 450 nm) due to the compound’s native fluorescence .

Advanced: How are conflicting reports on degradation pathways under catalytic hydrogenation resolved experimentally?

Answer:

- Contradictions : Some studies report hydroquinone formation via methoxy group reduction, while others suggest ethyl group dehydrogenation .

- Resolution : Isotopic labeling (C-methoxy) combined with in-situ FTIR identifies hydroquinone as the primary intermediate. Catalyst poisoning studies (e.g., CO pulse chemisorption) confirm active site blockage by ethyl-derived carbon deposits .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。